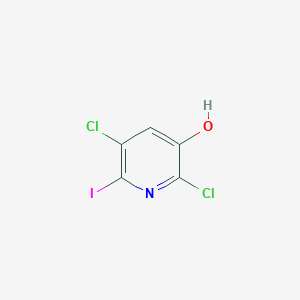

2,5-Dichloro-6-iodopyridin-3-ol

Description

2,5-Dichloro-6-iodopyridin-3-ol (CAS 1261365-62-1) is a halogenated pyridine derivative with the molecular formula C₅H₂Cl₂INO and a molecular weight of 289.89 g/mol . Its structure features chlorine atoms at positions 2 and 5, an iodine at position 6, and a hydroxyl group at position 2. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in cross-coupling and nucleophilic substitution reactions. Commercial availability includes quantities from 1 g to 25 g, priced at $500–$6,000 depending on scale .

Properties

IUPAC Name |

2,5-dichloro-6-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2INO/c6-2-1-3(10)4(7)9-5(2)8/h1,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVZYFNBLGHQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)I)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679159 | |

| Record name | 2,5-Dichloro-6-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-62-1 | |

| Record name | 2,5-Dichloro-6-iodo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-6-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Iodination of 2,5-Dichloropyridin-3-ol

This method adapts electrophilic aromatic substitution principles, leveraging the activating effect of the hydroxyl group to direct iodination.

- Starting material : 2,5-Dichloropyridin-3-ol (hypothetical, as commercial availability is unconfirmed).

- Reagents : Iodine (I₂), potassium carbonate (K₂CO₃).

- Solvent : Tetrahydrofuran (THF)/water (1:1).

- Conditions : Stir at room temperature for 2–4 hours.

Mechanism :

The hydroxyl group at position 3 activates the ring, directing iodination to position 6 (meta to OH). Base (K₂CO₃) facilitates deprotonation, enhancing nucleophilicity.

| Parameter | Value | Source |

|---|---|---|

| Reaction time | 2–4 hours | |

| Temperature | 25°C | |

| Solvent system | THF/water (1:1) | |

| Iodine stoichiometry | 1.2 equivalents |

Multi-Step Synthesis from Nicotinic Acid Derivatives

This route mirrors methods for structurally related compounds:

Steps :

- Iodination : React 5-chloro-6-hydroxynicotinic acid with I₂ in aqueous alkaline KI.

- Chlorination : Treat the intermediate with POCl₃ or SOCl₂ to install Cl at position 2.

- Temperature : Iodination at 0–25°C to minimize side reactions.

- Chlorinating agent : POCl₃ (2 equivalents) in anhydrous conditions.

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Iodination | I₂, KI, H₂O/THF, 25°C, 2 h | 65–70% | |

| Chlorination | POCl₃, reflux, 4 h | 80–85% |

Directed Ortho-Metallation (DoM)

A lithiation-iodination strategy enables precise halogen placement.

- Protection : Convert 2,5-dichloropyridin-3-ol to its tert-butyldimethylsilyl (TBS) ether.

- Lithiation : Use LDA (−78°C) to deprotonate position 6.

- Iodination : Quench with I₂.

- Deprotection : Remove TBS with TBAF.

- Requires cryogenic conditions (−78°C).

- Sensitivity to moisture.

Scalability and Industrial Considerations

- Cost drivers : Iodine stoichiometry and catalyst loading.

- Green chemistry : Substituting THF with cyclopentyl methyl ether (CPME) reduces environmental impact.

- Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity.

Key Challenges and Solutions

- Regioselectivity : Use directing groups (e.g., –OH, –OMe) to control halogen placement.

- Side reactions : Add I₂ slowly to minimize polyiodination.

- Yield optimization : Employ excess iodide (1.5–2.0 equivalents) and inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-6-iodopyridin-3-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with boronic acids can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2,5-Dichloro-6-iodopyridin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-6-iodopyridin-3-ol depends on its specific application. In chemical reactions, it acts as a halogenated pyridine derivative, participating in various substitution and coupling reactions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies on its biological mechanisms are limited .

Comparison with Similar Compounds

Structural and Molecular Differences

The compound is compared to five structurally related pyridine derivatives (Table 1):

Table 1: Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2,5-Dichloro-6-iodopyridin-3-ol | 1261365-62-1 | C₅H₂Cl₂INO | 289.89 | 2-Cl, 5-Cl, 6-I, 3-OH |

| 2,5-Dichloro-4,6-diiodopyridin-3-ol | 1261365-34-7 | C₅HCl₂I₂NO | 415.78 | 2-Cl, 5-Cl, 4-I, 6-I, 3-OH |

| 6-Iodopyridin-3-ol | N/A | C₅H₃IN₂O* | 222.99 | 6-I, 3-OH |

| 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol | 1261365-99-4 | C₆H₅Cl₂NO₂ | 194.02 | 2-Cl, 5-Cl, 6-CH₂OH, 3-OH |

| 2,5-Diiodopyridin-3-ol | N/A | C₅H₂I₂NO | ~351.80† | 2-I, 5-I, 3-OH |

*Note: The molecular formula for 6-Iodopyridin-3-ol (C₅H₃IN₂O) in may contain a typographical error, as pyridine derivatives typically have one nitrogen atom.

Physical Properties and Reactivity

- In contrast, 2,5-Dichloro-4,6-diiodopyridin-3-ol (415.78 g/mol) has higher molecular weight and may exhibit lower solubility in common solvents due to increased halogen bulk .

- Solubility : 6-Iodopyridin-3-ol (222.99 g/mol) is reported to dissolve in alcohols and chlorinated hydrocarbons but is insoluble in water . The hydroxymethyl analog (194.02 g/mol) likely has improved solubility in polar solvents due to the -CH₂OH group, though specific data are unavailable .

- Thermal Stability : Melting points are only reported for 6-Iodopyridin-3-ol (148–150°C) . The absence of data for other compounds limits direct stability comparisons.

Commercial and Economic Factors

Both this compound and its diiodo-dichloro analog are priced identically (1 g = $500), indicating comparable synthesis complexity or market demand .

Biological Activity

2,5-Dichloro-6-iodopyridin-3-ol is a halogenated pyridine derivative with the molecular formula CHClINO. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biomolecules and its applications as a precursor in drug development.

The compound is characterized by the presence of both chlorine and iodine atoms on the pyridine ring, which significantly influences its chemical reactivity and biological activity. Its structure allows it to participate in diverse chemical reactions, including substitution and coupling reactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with enzymes and receptors. The specific mechanisms of action are still under investigation, but preliminary studies suggest that it may act as an enzyme inhibitor.

The mechanism of action involves the compound's binding to specific molecular targets such as enzymes or receptors. This binding can inhibit enzyme activity by altering the enzyme's conformation or function. Additionally, it may modulate signal transduction pathways within cells, affecting various cellular processes.

Research Findings

Recent studies have explored the compound's potential in various applications:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in diseases where these enzymes play a critical role.

- Antiproliferative Activity : In vitro studies have shown that this compound may exhibit antiproliferative effects against certain cancer cell lines, indicating its potential as an anticancer agent .

- Drug Development : The compound is being explored as a building block for synthesizing more complex pharmaceutical agents. Its halogenated structure makes it a valuable intermediate in the development of new drugs .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on BCL6 Inhibition : A recent study reported that modifications to similar pyridine derivatives resulted in potent inhibitors of BCL6, a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL). This suggests that this compound could be further optimized for similar therapeutic uses .

- Antiviral Applications : Research into related compounds indicates potential antiviral properties, positioning this compound as a candidate for further investigation in antiviral drug development.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2,5-Dichloro-6-iodopyridin-3-ol that influence its reactivity and stability in synthetic applications?

- Answer : The compound (C₅H₂Cl₂INO, MW 289.89 g/mol, CAS 1261365-62-1) features a pyridine ring substituted with electron-withdrawing groups (Cl and I), directing electrophilic substitution to specific positions. The iodine at C6 is highly reactive in nucleophilic displacement, while the chlorines at C2/C5 require harsher conditions (e.g., strong bases or metal catalysts). Stability is compromised by light/moisture due to the iodo group; storage under inert atmospheres (argon) at -20°C is advised. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₂Cl₂INO | |

| Molecular Weight | 289.89 g/mol | |

| Reactivity Hierarchy | I (C6) > Cl (C2/C5) |

Q. What established synthetic routes are available for this compound, and how can reaction yields be optimized?

- Answer : Common methods include:

- Halogenation : Sequential chlorination (using NCS) and iodination (ICl) of pyridin-3-ol derivatives at 0–5°C, achieving 60–75% yields. Slow reagent addition minimizes dihalogenated byproducts.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .

- Optimization : Anhydrous conditions (molecular sieves) and inert atmospheres (N₂) prevent hydrolysis. Monitoring via TLC (Rf = 0.3 in 7:3 hexane:EtOAc) ensures reaction completion.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm) and carbons (δ 110–150 ppm). The hydroxyl proton (δ 10.5 ppm) confirms -OH presence.

- Mass Spectrometry (HRMS) : [M+H]⁺ peak at m/z 290.82 confirms molecular weight.

- X-ray Crystallography : Resolves regiochemistry; iodine’s heavy atom effect enhances diffraction .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at the iodine or chlorine positions in this compound?

- Answer :

- Iodine (C6) : Suzuki-Miyaura coupling (Pd(PPh₃)₄, aryl boronic acids, 80°C) replaces iodine with aryl groups.

- Chlorine (C2/C5) : Requires Ullmann coupling (CuI, phenanthroline, 120°C) or SNAr with strong nucleophiles (e.g., NaN₃ in DMF).

- Methodological Tip : DFT calculations (B3LYP/6-31G*) predict site reactivity: iodine’s bond dissociation energy (BDE = 55 kcal/mol) is lower than chlorine’s (BDE = 81 kcal/mol), favoring C6 substitutions .

Q. How can computational chemistry approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer :

- DFT Modeling : Computes transition-state geometries and activation energies. For example, iodine’s leaving group ability is validated by lower ΔG‡ values (~15 kcal/mol) compared to chlorine (~25 kcal/mol).

- AI-Driven Synthesis Tools : Platforms like Reaxys or Pistachio analyze >10⁶ reactions to suggest viable pathways (e.g., iodine displacement with thiols) .

Q. How should researchers resolve conflicting data regarding the biological activity of halogenated pyridinols like this compound?

- Answer : Contradictory IC₅₀ values (e.g., 0.07 µM vs. 1.2 µM in antimicrobial assays) arise from:

- Assay Variability : Standardize cell lines (e.g., leukemia cells vs. E. coli) and passage numbers.

- Solubility Controls : Use DMSO (<0.1% final concentration) to prevent aggregation.

- Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., 6-Chloro-5-iodopyridin-3-ol, IC₅₀ = 0.07 µM) .

Methodological Recommendations

- Synthetic Design : Prioritize iodine functionalization due to kinetic favorability; chlorines require tailored conditions.

- Data Validation : Cross-reference computational predictions (DFT/AI) with experimental kinetics to resolve mechanistic ambiguities.

- Biological Assays : Include orthogonal assays (e.g., fluorescence polarization for target engagement) to confirm activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.